molecular formula C24H31NO3S B2515964 N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 446028-61-1

N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B2515964
CAS No.: 446028-61-1
M. Wt: 413.58
InChI Key: QLDZZDWOIYBLLC-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a synthetic chemical compound of significant research interest due to its unique molecular architecture, which incorporates an adamantane moiety and a naphthalene sulfonamide group. The adamantyl group is a large, rigid, lipophilic cage structure known to enhance metabolic stability and influence bioavailability in bioactive molecules, making it a valuable scaffold in medicinal chemistry . The naphthalene sulfonamide component is a versatile functional group; sulfonamides are a foundational class in medicinal chemistry, historically recognized for their role as antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacterial folate synthesis . Beyond their antimicrobial applications, sulfonamide-containing compounds are extensively investigated for a wide range of activities, including their use as anticonvulsants, diuretics, and carbonic anhydrase inhibitors . The specific research applications for this compound will be dictated by the nature of the 4-ethoxy and naphthalene substitutions on the sulfonamide core. This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or any personal uses. Researchers should consult relevant safety data sheets and handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3S/c1-2-28-22-7-8-23(21-6-4-3-5-20(21)22)29(26,27)25-10-9-24-14-17-11-18(15-24)13-19(12-17)16-24/h3-8,17-19,25H,2,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDZZDWOIYBLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

N-[2-(Adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide (C₂₄H₃₁NO₃S, MW 413.58) comprises a 4-ethoxynaphthalene-1-sulfonamide core linked to a 2-(adamantan-1-yl)ethyl group. The adamantane moiety confers hydrophobicity and metabolic stability, while the sulfonamide group enables hydrogen bonding and target engagement. Key challenges in its synthesis include steric hindrance from adamantane and the need for regioselective sulfonylation.

Synthetic Routes and Methodologies

Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling

The primary route involves reacting 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(adamantan-1-yl)ethylamine. This method parallels established sulfonamide syntheses:

Procedure

  • Reagent Preparation :
    • 4-Ethoxynaphthalene-1-sulfonyl chloride (6.7 mmol, 1.56 g) is dissolved in anhydrous DMF (25 mL).
    • 2-(Adamantan-1-yl)ethylamine (6.7 mmol) and pyridine (6.7 mmol, 0.54 mL) are added under nitrogen.
  • Reaction Conditions :

    • The mixture is stirred at room temperature for 15 minutes, then heated at 60°C for 12 hours.
    • Pyridine neutralizes HCl, driving the reaction toward completion.
  • Workup and Purification :

    • Solvent evaporation under vacuum yields a crude solid.
    • Washing with chloroform and diethyl ether removes unreacted starting materials.
    • Recrystallization from ethanol affords the pure product.

Yield : 68–82% (based on analogous sulfonamide syntheses).

Alternative Approaches and Modifications

While no direct alternatives are documented for this compound, analogous adamantane-containing sulfonamides employ:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Solid-phase synthesis : Enhances purity for pharmaceutical applications.

Critical Reaction Parameters

Table 1: Optimization of Reaction Conditions
Parameter Optimal Value Effect on Yield/Purity
Solvent DMF Polar aprotic solvent enhances nucleophilicity.
Temperature 60°C Balances reaction rate and decomposition risk.
Base Pyridine (1 eq) Scavenges HCl without side reactions.
Reaction Time 12 hours Ensures complete conversion.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) :
    • 1315, 1170 (O=S=O asymmetric/symmetric stretching).
    • 1703 (C=O from ethoxy group).
  • ¹H NMR (CDCl₃) :
    • δ 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃), δ 1.70–2.10 (m, 15H, adamantane-H).
    • δ 8.50–7.20 (m, 7H, naphthalene-H).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 75–78°C (uncorrected).

Applications and Derivatives

Though the target compound’s applications are underexplored, structurally related sulfonamides exhibit:

  • Anticancer activity : Via tubulin polymerization inhibition.
  • Antimicrobial effects : Through dihydropteroate synthase binding.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the adamantane moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonamide group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of derivatives of adamantane compounds, including N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, in combating viral infections. For instance, compounds that incorporate adamantane structures have shown promise as inhibitors of the Dengue virus (DENV). A study demonstrated that adamantane-based sulfonamides exhibited significant activity against DENV2 by inhibiting the NS2B/NS3 protease, which is crucial for viral replication . The mechanism of action may involve a dual approach, where these compounds not only inhibit viral proteases but also exhibit synergistic effects due to their structural complexity.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research on related sulfonamide derivatives indicates their efficacy in inhibiting enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical targets in the treatment of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) . The structural features of this compound may enhance its binding affinity and specificity towards these enzymes, making it a candidate for further exploration in enzyme inhibition studies.

Drug Design and Development

In drug design, the unique properties of adamantane derivatives are leveraged to create novel therapeutic agents. The incorporation of the adamantane moiety into drug candidates has been associated with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. The sulfonamide functional group contributes to the overall efficacy and selectivity of these compounds . Computational studies and molecular docking analyses are often employed to predict the interactions between this compound and biological targets, facilitating the rational design of more effective drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times while improving yields . Characterization methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Summary Table: Applications Overview

Application Description References
Antiviral ActivityInhibits DENV2 NS2B/NS3 protease; potential for dual-action mechanisms
Enzyme InhibitionEffective against α-glucosidase and acetylcholinesterase; implications for T2DM and AD treatment
Drug DesignEnhances pharmacokinetic properties; aids in rational drug design
Synthesis and CharacterizationMicrowave-assisted synthesis; confirmed via NMR, IR, MS

Mechanism of Action

The mechanism by which N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The adamantane moiety could enhance membrane permeability, while the sulfonamide group could form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Structural Features and Core Modifications

Target Compound
  • Core : Naphthalene-sulfonamide.
  • Substituents :
    • 4-Ethoxy group (electron-donating, lipophilic).
    • N-[2-(Adamantan-1-yl)ethyl] chain (enhances rigidity and bioavailability).
Compound 13 (N-Adamantan-1-yl-1-((1S,4R)-camphor)methanesulfonamide)
  • Core : Camphor-sulfonamide.
  • Substituents :
    • Camphor moiety (bulky, chiral bicyclic terpene).
    • Adamantane directly attached to sulfonamide.
  • Synthesis : 60% yield via sulfonylation of 1-adamantylamine with camphorsulfonyl chloride under mild conditions (0°C to room temperature, 24 hours).
Triazine Derivatives ()
  • Core : 1,3,5-Triazine.
  • Substituents: Adamantylamine linked via piperazine-ethoxy chains. Varied terminal groups (e.g., aminoethyl, aminohexyl).
  • Key Feature : Triazine core enables diverse substitution patterns for tuning receptor affinity.

Structural Implications :

  • The ethyl linker in the target compound may confer greater conformational flexibility compared to direct adamantane attachment in Compound 13.
Triazine Derivatives ()
  • Target Receptors: Cannabinoid receptors CB2 and CB1.
  • Binding Affinities :
    • Kd values for CB2 binding ranged from 2.5 to 15 nM.
    • Selectivity ratios (CB2/CB1) exceeded 100-fold for optimized derivatives.
  • Structure-Activity Relationship (SAR) : Longer ethoxy chains improved CB2 selectivity, while adamantane enhanced metabolic stability.
Compound 13 and Target Compound
  • No direct binding data are provided. However, adamantane-containing sulfonamides are often explored for central nervous system (CNS) targets due to their blood-brain barrier permeability .

Comparison Table :

Parameter Target Compound Compound 13 Triazine Derivatives
Core Structure Naphthalene-sulfonamide Camphor-sulfonamide 1,3,5-Triazine
Adamantane Position Ethyl-linked Direct attachment Varied linkers (piperazine-ethoxy)
Key Substituent 4-Ethoxynaphthalene Camphor Ethoxy-piperazine chains
Reported Activity Not available Not tested High CB2 affinity (Ki < 15 nM)
Synthetic Yield Not reported 60% 45–75% (varies by derivative)

Biological Activity

N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, a compound with a complex structure combining adamantane and naphthalene, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C24H31NO3S
  • Molecular Weight: 413.5728 g/mol
  • CAS Number: 446028-61-1

The compound's structure features a rigid adamantane core that enhances membrane permeability and stability, along with an ethoxy-substituted naphthalene moiety that contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available adamantane derivatives. Key synthetic routes include:

  • Formation of Adamantane Derivative : Reacting 1-bromoadamantane with ethylene derivatives under controlled conditions.
  • Naphthalene Sulfonation : Introducing the sulfonamide group through nucleophilic substitution.
  • Final Coupling : Combining the adamantane derivative with the naphthalene sulfonamide under specific reaction conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cell Membrane Penetration : The adamantane structure facilitates efficient penetration through lipid bilayers.
  • Target Protein Interaction : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting enzymatic activity or modulating receptor functions.

Molecular docking studies suggest that this compound may bind to active sites of enzymes involved in critical cellular pathways, leading to therapeutic effects.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives similar to N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene have shown efficacy against viruses such as dengue and vaccinia virus. Research indicates that modifications in the adamantane structure can enhance antiviral potency while maintaining low cytotoxicity levels .

Cytotoxicity Studies

Research evaluating the cytotoxic effects of related compounds has demonstrated promising results against various cancer cell lines. For example, compounds derived from naphthoquinone-benzamides exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines . While specific data on N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene's cytotoxicity remains limited, its structural analogs suggest potential anti-cancer properties.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene:

CompoundStructure FeaturesBiological ActivityNotable Findings
N-(adamantan-1-yl)-benzamideAdamantane + BenzamideAntiviralEffective against dengue virus
Adamantane-SulfonamidesAdamantane + SulfonamideAntiviral/CytotoxicLower cytotoxicity than traditional sulfonamides
N-[2-(adamantan-1-yloxy)ethyl]-2-methylbenzene sulfonamideAdamantane + Aromatic SulfonamideAntiviralEnhanced membrane permeability

Case Studies

A case study involving the synthesis and evaluation of related adamantane derivatives demonstrated that structural modifications significantly influence biological activity. For instance, compounds with longer aliphatic chains showed increased antiviral efficacy while maintaining a favorable selectivity index .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(adamantan-1-yl)ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl .
  • Optimization : Vary reaction temperature (40–80°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Monitor progress via TLC or HPLC.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50% v/v) to isolate the product. Confirm purity via melting point analysis and NMR .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks by comparing to adamantane-containing analogs (e.g., adamantyl protons appear as sharp singlets at δ 1.6–2.1 ppm; sulfonamide NH resonates at δ 5.5–6.5 ppm) .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹) .
    • Crystallography : Grow single crystals via slow evaporation in ethanol/water (3:1). Use X-ray diffraction (XRD) to resolve non-H atoms; refine structures with SHELXL .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Data Reconciliation :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like viral proteases or bacterial enzymes. Cross-validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
  • If discrepancies arise, re-examine force field parameters in simulations or assess compound purity (e.g., via LC-MS). Use molecular dynamics (AMBER/GROMACS) to model conformational flexibility .

Q. How can the metabolic stability and degradation pathways of this sulfonamide be systematically investigated?

  • In Vitro Studies :

  • Incubate with liver microsomes (human/rat) at 37°C, using NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS .
  • Pathway Analysis : Look for sulfonamide hydrolysis (yielding naphthalene sulfonic acid) or ethoxy group O-dealkylation. Compare degradation rates in acidic (pH 2) vs. neutral conditions .

Q. What experimental approaches can elucidate the compound’s mechanism of action in antimicrobial or antiviral contexts?

  • Mechanistic Probes :

  • Time-kill assays : Expose bacterial cultures (e.g., S. aureus, E. coli) to sub-MIC and MIC concentrations. Monitor viability over 24h to distinguish bactericidal vs. bacteriostatic effects .
  • Targeted mutagenesis : Engineer resistant strains via serial passaging. Sequence genomic DNA to identify mutations (e.g., in efflux pumps or target enzymes) .
  • Cellular imaging : Use fluorescent analogs (e.g., BODIPY-labeled) to track localization in infected cells via confocal microscopy .

Data Analysis and Interpretation

Q. How should researchers address crystallographic challenges such as twinning or poor diffraction quality in structural studies?

  • Crystallographic Refinement :

  • For twinning , use SHELXL’s TWIN/BASF commands. Determine twin law (e.g., 180° rotation) and refine twin fractions iteratively .
  • Poor diffraction : Optimize cryoprotection (e.g., glycerol soaking) and data collection temperature (100 K). Use synchrotron radiation for weak crystals .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?

  • Dose-Response Modeling :

  • Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀/IC₅₀. Assess goodness-of-fit via R² and residual plots.
  • For non-sigmoidal curves, apply alternate models (e.g., Hill equation ) or test for cooperative binding .

Conflict Resolution in Published Data

Q. How can conflicting reports on this compound’s solubility and formulation stability be resolved?

  • Standardized Protocols :

  • Measure solubility in PBS, DMSO, and ethanol using nephelometry or UV-Vis (λ = 255–280 nm). Compare results under identical conditions (pH 7.4, 25°C) .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Quantify degradation products via HPLC and correlate with storage conditions .

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